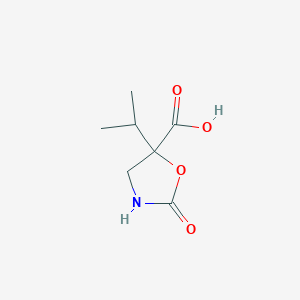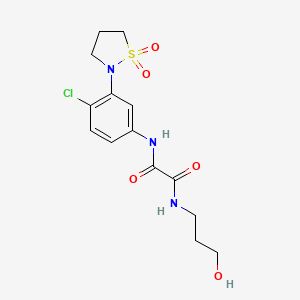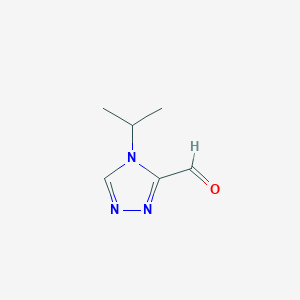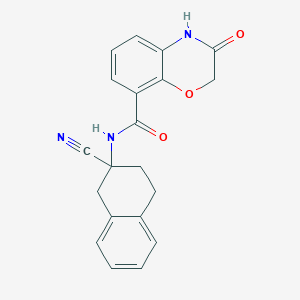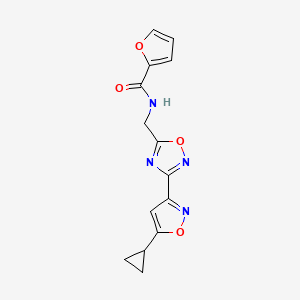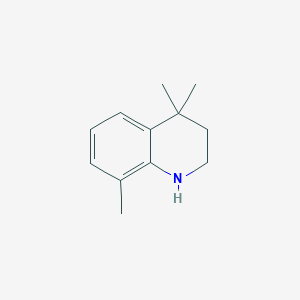
4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. It is a bicyclic compound that contains a quinoline ring and a cyclohexane ring. The compound is also known as THQ or TMTQ. It has been studied extensively for its potential applications in scientific research.
科学的研究の応用
Agricultural Growth Stimulants
One of the notable applications of tetrahydroquinoline derivatives, including 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline, is in the field of agriculture as growth stimulants. Research has shown that these compounds can effectively stimulate the growth and yield of agricultural crops. For instance, they have been found to significantly enhance seed germination, vegetative mass, and yield in crops such as Solanum melongena, commonly known as eggplant (Vostrikova et al., 2021).
Chemical Synthesis and Derivatives
The chemical synthesis and manipulation of tetrahydroquinoline compounds, including various derivatives, are a critical area of research. Studies have explored the efficient synthesis of these compounds through reactions like α-lithiation and electrophilic substitution, which are important for creating structurally diverse and potentially useful derivatives (Bouclé Sébastien et al., 2010).
Antioxidant Activities
Tetrahydroquinoline derivatives have been studied for their antioxidant properties. For example, the comparative analysis of cytotoxic, genotoxic, and antioxidant effects of certain tetrahydroquinoline compounds has been conducted, highlighting their potential as antioxidants in various applications (Blaszczyk & Skolimowski, 2006).
Medicinal Chemistry
These compounds have significant importance in medicinal chemistry. Tetrahydroquinoline derivatives are key structural elements in many pharmaceutical products and are required in the synthesis of various drugs. They play a crucial role in the development of cardiovascular drugs, and their synthesis and applications have been extensively reviewed (Zhang Guobao, 2012).
Biological Activity
The tetrahydroquinoline framework is common in biologically active natural products and therapeutic agents. The varied pharmacological activities of these derivatives, such as anti-cancer, anti-diabetic, and anti-inflammatory properties, are a significant focus of research in the field of medicinal chemistry (Sabale, Patel & Kaur, 2013).
作用機序
Target of Action
The primary targets of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline are the antioxidant defense system, NADPH-generating enzymes, and chaperones . These targets play a crucial role in neurodegenerative disorders like Parkinson’s disease .
Mode of Action
this compound interacts with its targets by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . This results in a significant decrease in oxidative stress .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation. It enhances the redox status in tissues, which is linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .
Pharmacokinetics
Its effectiveness in experimental models suggests it has suitable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the mRNA content of proinflammatory cytokines and myeloperoxidase activity, and a drop in the expression of the factor NF-κB . These alterations promote an improvement in motor coordination scores and increased tyrosine hydroxylase levels .
Action Environment
It’s worth noting that the compound’s effectiveness may vary depending on the specific conditions of the environment in which it is used .
生化学分析
Biochemical Properties
The biochemical properties of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline are not yet fully understood due to the limited research available. Studies on similar compounds, such as 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have shown that they can interact with various enzymes and proteins . HTHQ, for instance, has been found to affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes, and chaperones .
Cellular Effects
In cellular processes, this compound’s effects are yet to be fully explored. Hthq has been shown to have significant effects on cellular processes in the context of neurodegenerative disorders like Parkinson’s Disease . It has been found to reduce oxidative stress, normalize chaperone-like activity, and decrease apoptosis intensity .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. Studies on HTHQ have shown that it exerts its effects at the molecular level through its antioxidant properties . It has been found to enhance the redox status in animal tissues, recover antioxidant enzyme activities, and upsurge the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not yet known. Studies on HTHQ have shown that it has a significant impact on rats with rotenone-induced Parkinson’s Disease . HTHQ at a dose of 50 mg/kg had a greater impact on the majority of the examined variables compared to rasagiline .
特性
IUPAC Name |
4,4,8-trimethyl-2,3-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-4-6-10-11(9)13-8-7-12(10,2)3/h4-6,13H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUQVIBNXOFWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCN2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2972798.png)
![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]prop-2-enamide](/img/structure/B2972801.png)
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2972804.png)
![2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile](/img/structure/B2972806.png)
![N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2972810.png)
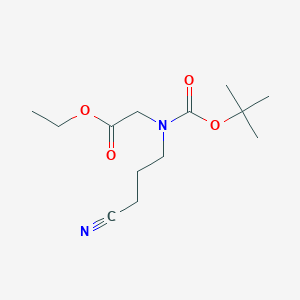
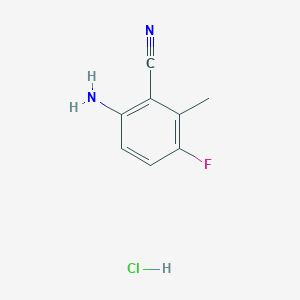
![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)
